molecular formula C6H9N3O2 B14667109 5-nitro-2-propyl-1H-imidazole CAS No. 38938-80-6

5-nitro-2-propyl-1H-imidazole

Cat. No.: B14667109
CAS No.: 38938-80-6
M. Wt: 155.15 g/mol
InChI Key: WEILULWUOHZPAJ-UHFFFAOYSA-N
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Description

5-Nitro-2-propyl-1H-imidazole (CAS 38938-80-6) is a nitroimidazole derivative with the molecular formula C₆H₉N₃O₂ and a molecular weight of 155.15 g/mol. It features a nitro group (-NO₂) at the 5th position of the imidazole ring and a linear propyl chain (-CH₂CH₂CH₃) at the 2nd position. This compound belongs to a class of nitroimidazoles known for their broad-spectrum biological activities, including antiprotozoal, antibacterial, and chemotherapeutic properties . The nitro group is critical for its redox-mediated mechanism of action, enabling selective toxicity against anaerobic pathogens .

Properties

CAS No.

38938-80-6

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

5-nitro-2-propyl-1H-imidazole

InChI

InChI=1S/C6H9N3O2/c1-2-3-5-7-4-6(8-5)9(10)11/h4H,2-3H2,1H3,(H,7,8)

InChI Key

WEILULWUOHZPAJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(N1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-propyl-1H-imidazole typically involves the nitration of 2-propylimidazole. This can be achieved by reacting 2-propylimidazole with a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 5-position of the imidazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-nitro-2-propyl-1H-imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Reduction: 5-amino-2-propyl-1H-imidazole.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

    Oxidation: 5-nitro-2-carboxy-1H-imidazole.

Scientific Research Applications

5-nitro-2-propyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-nitro-2-propyl-1H-imidazole is primarily related to its nitro group. In biological systems, the nitro group can be reduced to reactive intermediates that can damage cellular components such as DNA, proteins, and membranes. This makes the compound effective against certain microorganisms. The molecular targets and pathways involved include DNA, enzymes involved in DNA replication, and cellular membranes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-nitro-2-propyl-1H-imidazole with key structural analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Nitro Position Substituent Key Properties
This compound 38938-80-6 C₆H₉N₃O₂ 155.15 5 Linear propyl (-C₃H₇) Moderate lipophilicity, antiprotozoal
4-Nitro-2-isopropyl-1H-imidazole 13373-32-5 C₆H₉N₃O₂ 155.15 4 Branched isopropyl Reduced solubility vs. linear analogs
2-Ethyl-4-nitro-1H-imidazole 13230-03-0 C₅H₇N₃O₂ 141.13 4 Ethyl (-C₂H₅) Lower molecular weight, untested bioactivity
Hydroxymetronidazole 4812-40-2 C₆H₉N₃O₄ 187.15 5 Hydroxyethyl (-CH₂CH₂OH) High water solubility, metabolite of metronidazole

Key Observations :

  • Substituent Effects: Linear alkyl chains (e.g., propyl) enhance lipophilicity compared to branched (isopropyl) or shorter (ethyl) chains, influencing membrane permeability and bioavailability . Hydroxy groups (e.g., hydroxymetronidazole) significantly improve water solubility, making them suitable for intravenous formulations .

Metabolic Pathways

  • This compound : Expected to undergo hepatic metabolism via oxidation of the propyl chain, analogous to 5-isopropyl-2-nitroimidazole derivatives, which form hydroxylated metabolites .
  • Hydroxymetronidazole: Generated through hydroxylation of metronidazole’s ethanol side chain, highlighting the metabolic vulnerability of alkyl substituents .

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